molecular formula C9H14BNO4 B1289616 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid CAS No. 832697-40-2

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid

Cat. No.: B1289616
CAS No.: 832697-40-2
M. Wt: 211.03 g/mol
InChI Key: JTFQDOHHXGSMFC-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrole ring, which is protected by a tert-butoxycarbonyl (Boc) group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its utility in Suzuki-Miyaura cross-coupling reactions and other boron-mediated transformations .

Biochemical Analysis

Biochemical Properties

1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid plays a crucial role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical research. It is often used in the synthesis of pharmaceuticals and other biologically active compounds due to its ability to form stable complexes with biomolecules .

Cellular Effects

The effects of this compound on cellular processes are significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of enzymes and other regulatory proteins, affecting various cellular processes. For example, it can inhibit or activate specific enzymes, leading to alterations in metabolic pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with diols and other nucleophiles, allowing it to interact with enzymes and proteins. This interaction can result in enzyme inhibition or activation, depending on the specific context. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or heat can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to form stable complexes with biomolecules allows it to modulate metabolic pathways, making it a valuable tool in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The compound’s distribution can affect its activity and function, making it important to understand its transport mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(tert-Butoxycarbonyl)pyrrole-3-boronic acid can be synthesized through the reaction of pyrrole-3-boronic acid with tert-butoxycarbonyl chloride (Boc-Cl). The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the Boc-protected boronic acid .

Industrial Production Methods: Industrial production of this compound often involves continuous flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions, such as temperature and flow rates .

Comparison with Similar Compounds

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4/c1-9(2,3)15-8(12)11-5-4-7(6-11)10(13)14/h4-6,13-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFQDOHHXGSMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C=C1)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70593914
Record name [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832697-40-2
Record name [1-(tert-Butoxycarbonyl)-1H-pyrrol-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70593914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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